Endo-3-amine-9-methyl-9-azabicyclo[3,3,1]nonane dihydrochloride
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Overview
Description
Endo-3-amine-9-methyl-9-azabicyclo[3,3,1]nonane dihydrochloride is a chemical compound with the molecular formula C9H18N2.2ClH and a molecular weight of 227.177 g/mol . It is known for its role as an impurity in the synthesis of Granisetron HCl, a specific serotonin (5HT3) receptor antagonist used as an antiemetic .
Mechanism of Action
Target of Action
The primary target of Endo-3-amine-9-methyl-9-azabicyclo[3,3,1]nonane dihydrochloride is the serotonin (5HT3) receptor . Serotonin receptors are responsible for the release of neurotransmitters and hormones, playing a crucial role in various biological and neurological processes.
Mode of Action
This compound interacts with its target, the serotonin (5HT3) receptor, by binding to it. This binding can inhibit the activity of the receptor, leading to changes in the cellular activities .
Biochemical Pathways
The compound’s interaction with the serotonin (5HT3) receptor affects the serotonin system and its related biochemical pathways. The downstream effects of this interaction can lead to changes in mood, cognition, and other neurological processes .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its inhibitory effect on the serotonin (5HT3) receptor. By inhibiting this receptor, the compound can affect the release of neurotransmitters and hormones, potentially leading to changes in various biological and neurological processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing endo-3-amine-9-methyl-9-azabicyclo[3,3,1]nonane dihydrochloride involves the reaction of cyclohexadiene with cyanide copper to form a bicycloheptene copper salt. This intermediate is then reacted with chloromethylamine to produce bicycloheptene methylamine, which is subsequently treated with hydrochloric acid to yield the final product .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction pathways as described above, with optimizations for yield and purity. The reactions are carried out under controlled conditions to ensure the desired product is obtained with minimal impurities .
Chemical Reactions Analysis
Types of Reactions
Endo-3-amine-9-methyl-9-azabicyclo[3,3,1]nonane dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced using common reducing agents to yield reduced forms.
Substitution: The amine group in the compound can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Electrophiles such as alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Endo-3-amine-9-methyl-9-azabicyclo[3,3,1]nonane dihydrochloride has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Endo-9-methyl-9-azabicyclo[3,3,1]nonan-3-amine: A related compound with similar structural features.
N-methyl-9-azabicyclo[3,3,1]nonane-3-amine hydrochloride: Another structurally similar compound used in organic synthesis.
Uniqueness
Endo-3-amine-9-methyl-9-azabicyclo[3,3,1]nonane dihydrochloride is unique due to its specific role as an impurity in the synthesis of Granisetron HCl, which is not commonly found in other similar compounds .
Properties
IUPAC Name |
(1R,5S)-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2.2ClH/c1-11-8-3-2-4-9(11)6-7(10)5-8;;/h7-9H,2-6,10H2,1H3;2*1H/t7?,8-,9+;; |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYQLBGNYBPWAFH-XFRIOYGNSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCCC1CC(C2)N.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1[C@@H]2CCC[C@H]1CC(C2)N.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20Cl2N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
135906-03-5 |
Source
|
Record name | 9-methyl-9-azabicyclo[3.3.1]nonan-3-amine;dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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